6-(Trifluoromethyl)pyridine-3-carboxamidine

Description

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1-3H,(H3,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJHFZBJXIMGQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375345 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438249-89-9 |

Source

|

| Record name | 6-(Trifluoromethyl)-3-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438249-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6-(Trifluoromethyl)pyridine-3-carboxamidine

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-3-carboxamidine

Abstract

This compound is a pivotal chemical intermediate, distinguished by a pyridine nucleus functionalized with a reactive carboxamidine group and a lipophilicity-enhancing trifluoromethyl (CF₃) moiety.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery, particularly for synthesizing nitrogen-containing heterocycles.[1] The physicochemical properties of this compound are critical determinants of its reactivity, solubility, and pharmacokinetic behavior in potential drug candidates. This guide provides a comprehensive analysis of its core physicochemical attributes, detailed experimental protocols for their determination, and insights into the causal relationships between its structure and properties, intended for researchers and scientists in drug development.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation.

-

Compound Name: this compound

-

CAS Number: 438249-89-9[1]

-

Molecular Formula: C₇H₆F₃N₃

-

Molecular Weight: 189.14 g/mol [1]

-

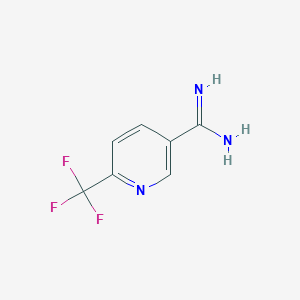

InChI Key: HEJHFZBJXIMGQF-UHFFFAOYSA-N[1]

Caption: 2D Structure of this compound.

Summary of Physicochemical Properties

This table provides a high-level overview of the key physicochemical data for this compound and its hydrochloride salt.

| Property | Value | Notes |

| CAS Number | 438249-89-9 | For the free base.[1] |

| Molecular Formula | C₇H₆F₃N₃ | |

| Molecular Weight | 189.14 g/mol | [1] |

| Physical State | Solid | Inferred from related compounds.[2][3] |

| Boiling Point | 225.4°C at 760 mmHg | Data for the hydrochloride salt (CAS 221313-11-7).[4] |

| Flash Point | 90.1°C | Data for the hydrochloride salt.[4] |

| Vapor Pressure | 0.0867 mmHg at 25°C | Data for the hydrochloride salt.[4] |

| Solubility | Not experimentally determined | Expected to have moderate aqueous solubility due to polar groups, but limited by the trifluoromethyl group. See Protocol 1. |

| pKa | Not experimentally determined | The carboxamidine group is basic. Expected to form a salt in acidic conditions. See Protocol 2. |

| LogP | Not experimentally determined | The trifluoromethyl group significantly increases lipophilicity.[5] See Protocol 3. |

In-Depth Physicochemical Analysis

Structural Influences on Properties

The molecule's behavior is a direct consequence of its constituent parts:

-

Pyridine Ring: A weakly basic aromatic heterocycle that contributes to the overall polarity.

-

Carboxamidine Group (-C(=NH)NH₂): A strongly basic functional group, analogous to a guanidinium group. It will be protonated at physiological pH, significantly influencing aqueous solubility and receptor interactions.

-

Trifluoromethyl Group (-CF₃): A highly lipophilic, electron-withdrawing group. Its presence is known to enhance metabolic stability and membrane permeability of drug molecules.[5]

Solubility

Solubility is a critical parameter for drug delivery and bioavailability.[6] The principle of "like dissolves like" suggests that this compound will exhibit a complex solubility profile.[7][8] The polar amidine and pyridine nitrogen favor dissolution in polar solvents like water, ethanol, and DMSO, especially under acidic conditions where the amidine group is protonated. Conversely, the aromatic ring and the highly lipophilic trifluoromethyl group will favor solubility in less polar organic solvents.[7]

An accurate, quantitative understanding of its solubility requires experimental determination, for which a standardized protocol is provided below.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[6][9] this compound is a basic compound. The primary contributor to its basicity is the carboxamidine functional group, which readily accepts a proton to form a resonance-stabilized cation. The pyridine nitrogen is also basic, but significantly less so. Estimating the pKa requires finding similar compounds in pKa tables or, for definitive results, experimental measurement.[10] Potentiometric titration is the gold-standard method for this determination.[11]

Lipophilicity (LogP)

Lipophilicity, quantified as the partition coefficient (LogP), is arguably one of the most important physicochemical properties for a potential drug, influencing absorption, distribution, metabolism, and excretion (ADME).[12] It describes the partitioning of a neutral compound between an aqueous and a lipophilic phase, typically water and n-octanol.[12][13] The trifluoromethyl group is a strong contributor to the lipophilicity of this molecule. A balanced LogP (often between 1 and 5) is desirable for oral drug candidates.[6][13] For ionizable molecules like this one, the distribution coefficient (LogD), which is pH-dependent, provides a more accurate measure of lipophilicity under physiological conditions.[12]

Experimental Protocols for Core Property Determination

The following sections provide detailed, self-validating methodologies for the experimental determination of solubility, pKa, and LogP.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound, which is the most relevant measure for pharmaceutical development.[7]

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure solid is present after equilibration) to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate for a period sufficient to reach equilibrium, typically 24-48 hours. The presence of undissolved solid at the end of this period is essential for validation.

-

Phase Separation: Remove the vial and allow it to stand briefly. Centrifuge the sample at high speed to pellet the undissolved solid.[7]

-

Sample Collection: Carefully draw off the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[7]

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze the filtered supernatant and the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the saturated filtrate. Report this concentration as the equilibrium solubility.[7]

Protocol 2: pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution of the compound as a titrant is added, allowing for the precise determination of the pKa.[11]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, degassed water to create a solution of known concentration (e.g., 1-10 mM). Add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[11]

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard pH buffers that bracket the expected pKa range.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer. Immerse the calibrated pH electrode. Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Data Collection: Add the titrant in small, precise increments using a burette or automated titrator. After each addition, allow the pH reading to stabilize (<0.01 pH units/minute) before recording the pH and the total volume of titrant added.[11]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will have a steep inflection point, which corresponds to the equivalence point.

-

pKa Determination: Identify the volume of titrant at the equivalence point. The volume at the half-equivalence point is exactly half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the compound's conjugate acid.[11][14]

Protocol 3: LogP Determination (Shake-Flask Method)

This is the traditional and most reliable method for directly measuring the partition coefficient of a compound between n-octanol and water.[12][15]

Caption: Workflow for LogP Determination via Shake-Flask Method.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD determination) and allowing them to separate for at least 24 hours. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol phase at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[15]

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. To ensure complete separation, centrifugation is highly recommended.

-

Quantification: Carefully withdraw a sample from each phase, taking care not to disturb the interface. Determine the concentration of the compound in both the n-octanol and aqueous samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log₁₀([Concentration]octanol / [Concentration]aqueous).[13]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on structurally related compounds, standard laboratory precautions should be observed.[16][17]

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[2]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

Conclusion

This compound is a compound of significant interest due to its potential as a synthetic intermediate in pharmaceutical research. Its physicochemical profile is dominated by the interplay between the strongly basic, polar carboxamidine group and the lipophilic, metabolically robust trifluoromethyl group. This duality suggests a molecule with tunable solubility and permeability characteristics, which are essential for drug design. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively characterize these critical properties, enabling informed decisions in the optimization of lead compounds and the development of novel therapeutics.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde 95 386704-12-7 [sigmaaldrich.com]

- 3. 6-(三氟甲基)吡啶-3-腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 221313-11-7 6-(trifluoromethyl)pyridine-3-carboximidamide hydrochloride 6-(trifluoromethyl)pyridine-3-carboximidamide hydrochloride - CAS Database [chemnet.com]

- 5. researchgate.net [researchgate.net]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. acdlabs.com [acdlabs.com]

- 14. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scbt.com [scbt.com]

- 24. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | C9H6F3N3O | CID 30772955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 6-三氟甲基吡啶-3-羰酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 28. jubilantingrevia.com [jubilantingrevia.com]

- 29. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 30. 6-(trifluoromethyl)pyridine-3-carboxylic acid [stenutz.eu]

- 31. spectrabase.com [spectrabase.com]

- 32. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 33. N-hydroxy-N'-(2-(trifluoromethyl)phenyl)pyridine-3-carboximidamide | C13H10F3N3O | CID 550559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 35. 3-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1) | C7H7ClF3N3 | CID 2760777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. PubChemLite - 6-(trifluoromethyl)pyridine-2-carboxamide (C7H5F3N2O) [pubchemlite.lcsb.uni.lu]

- 37. rsc.org [rsc.org]

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-carboxamidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)pyridine-3-carboxamidine, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis via the Pinner reaction, physicochemical properties, and its strategic importance in the design and development of novel therapeutic agents. The unique combination of the electron-withdrawing trifluoromethyl group and the versatile carboxamidine moiety imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules, making this compound a subject of significant interest in the pharmaceutical and agrochemical industries.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance several key molecular properties.[1] Its strong electron-withdrawing nature can significantly modulate the acidity or basicity of nearby functional groups, influencing binding interactions with biological targets.[2] Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation and thereby increasing the metabolic stability and in vivo half-life of drug candidates.[2]

When appended to a pyridine scaffold, the trifluoromethyl group creates a privileged structural motif found in numerous approved drugs and agrochemicals.[3] The pyridine ring itself is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-stacking. The addition of a carboxamidine group at the 3-position introduces a highly basic and polar functional group that can participate in crucial hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors.[4]

This guide focuses on this compound, a molecule that synergistically combines these advantageous features, making it a valuable intermediate for the synthesis of a wide range of biologically active compounds.

Chemical Identity and Physicochemical Properties

Chemical Name: this compound CAS Number: 438249-89-9[4] Hydrochloride Salt CAS Number: 221313-11-7[5]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N₃ | [6] |

| Molecular Weight | 189.14 g/mol | [6] |

| Appearance | Solid (form may vary) | General knowledge |

| Storage Temperature | 2-8°C | General knowledge |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Pinner reaction, starting from the readily available 6-(trifluoromethyl)nicotinonitrile.[2][7] The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (Pinner salt), which is then treated with ammonia to yield the desired amidine.[8]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from general Pinner reaction procedures)[7]

Materials:

-

6-(Trifluoromethyl)nicotinonitrile (CAS: 216431-85-5)

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or solution in ethanol)

-

Sodium Bicarbonate (Saturated aqueous solution)

Step 1: Formation of the Pinner Salt (Ethyl 6-(trifluoromethyl)pyridine-3-carboximidate hydrochloride)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 6-(trifluoromethyl)nicotinonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5°C.

-

Continue the addition of HCl until the solution is saturated.

-

Seal the flask and stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting nitrile.

-

The Pinner salt may precipitate out of the solution. If so, collect the solid by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum. If it remains in solution, the mixture can be used directly in the next step.

Step 2: Ammonolysis to form this compound Hydrochloride

-

Cool the solution or the suspension of the Pinner salt from Step 1 to 0°C.

-

Slowly bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in ethanol.

-

Continue the addition of ammonia until the solution is basic (test with pH paper).

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

The product, this compound hydrochloride, will likely precipitate as a white solid.

-

Collect the solid by filtration, wash with cold ethanol and then diethyl ether.

-

Dry the product under vacuum to yield the hydrochloride salt.

Step 3: (Optional) Conversion to the Free Base

-

Dissolve the hydrochloride salt in water.

-

Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is ~8-9.

-

The free base may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the free base is soluble, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

Spectroscopic Characterization (Predicted and Representative Data)

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.0-9.2 ppm (s, 1H): Pyridine H2 proton, deshielded by the adjacent nitrogen and the carboxamidine group.

-

δ ~8.3-8.5 ppm (d, 1H): Pyridine H4 proton, coupled to H5.

-

δ ~7.8-8.0 ppm (d, 1H): Pyridine H5 proton, coupled to H4.

-

δ ~7.5-7.8 ppm (br s, 2H): -NH₂ protons of the carboxamidine group.

-

δ ~9.3-9.5 ppm (br s, 1H): =NH proton of the carboxamidine group (may exchange with D₂O).

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~165 ppm: Carboxamidine carbon.

-

δ ~152 ppm: Pyridine C6 (bearing the -CF₃ group).

-

δ ~148 ppm: Pyridine C2.

-

δ ~138 ppm: Pyridine C4.

-

δ ~125 ppm (q, J ≈ 270 Hz): Trifluoromethyl carbon.

-

δ ~122 ppm (q, J ≈ 4 Hz): Pyridine C5.

-

δ ~130 ppm: Pyridine C3.

Mass Spectrometry (ESI+):

-

m/z: 190.06 [M+H]⁺ for the free base (C₇H₇F₃N₃⁺).

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3300-3100 cm⁻¹: N-H stretching vibrations of the amidine group.

-

~1650 cm⁻¹: C=N stretching vibration of the amidine group.

-

~1300-1100 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethyl group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. The carboxamidine moiety can be readily cyclized with various reagents to form pyrimidines, triazines, and other nitrogen-containing heterocycles.

Conceptual Application: Kinase Inhibitor Synthesis

Many kinase inhibitors feature a hinge-binding motif, often a substituted pyrimidine or a similar heterocyclic system. The this compound scaffold is an ideal precursor for constructing such inhibitors.

Caption: Conceptual synthesis of a kinase inhibitor core.

The trifluoromethyl group in the resulting pyrimidine can enhance binding affinity to the target kinase and improve metabolic stability, while the pyridine ring can be further functionalized to optimize potency and selectivity.[1] For instance, derivatives of trifluoromethyl-substituted pyridines have shown promise as inhibitors of specific kinases involved in cancer cell proliferation.[1]

Antifungal and Antibacterial Agents

The trifluoromethylpyridine motif is also present in several agrochemical fungicides and has been explored for its potential in developing novel antibacterial agents.[12] The lipophilicity imparted by the trifluoromethyl group can facilitate penetration through microbial cell membranes.[2] The carboxamidine group can mimic the guanidinium group of arginine, allowing it to interact with specific bacterial or fungal enzymes.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its synthesis via the Pinner reaction is a well-established and scalable process. The unique electronic and steric properties conferred by the trifluoromethyl and carboxamidine groups make it an attractive starting material for the construction of diverse libraries of bioactive molecules. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

NROChemistry. Pinner Reaction. [Link]

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu

-

J&K Scientific. Pinner Reaction. 2025. [Link]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. 2019. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

ProteomeXchange. PXD000596 - ProteomeCentral Datasets. [Link]

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. 2017. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties. ResearchGate. 2025. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. 2025. [Link]

-

A greener Pinner synthesis of trimethylorthoesters RC(OCH3)3 (R = Et, Bu, Ph; 3a, b, and c, respectively) was developed through a two-step sequence carried out in the absence of sol- vents, using MeOH that also acted as a reagent. Green Chemistry. 2013. [Link]

-

SpectraBase. Pyridine-3-carboxamide, 4-trifluoromethyl-6-methoxy-N-(2,4-dichloro-6-methylbenzyl)-N-methyl- - Optional[MS (GC)] - Spectrum. [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

- Broad Institute. WO 2018/183936 A1.

-

Oakwood Chemical. 6-(Trifluoromethyl)pyridine-3-amidine hydrochloride. [Link]

-

PubChem. N-hydroxy-N'-(2-(trifluoromethyl)phenyl)pyridine-3-carboximidamide. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. 2019. [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

-

Spectrophotometric Determinationof 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. ResearchGate. 2025. [Link]

-

U.S. Patent No. 8,829,195. Regulations.gov. 2021. [Link]

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. 2018. [Link]

-

S – 357, First Floor Near HDFC Bank Panchsheel Park New delhi – 110017, India Tel: + +91-11-41038911 Fax. Patent Opposition Database. 2023. [Link]

- Novel process and intermediate for the preparation of apalutamide.

-

PubChem. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide. [Link]

-

An Important Tool for Promoting Drug Discovery and Improving Public Health. Asian Journal of Pharmaceutics. 2025. [Link]

Sources

- 1. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 6-(Trifluoromethyl)pyridine-3-amidine hydrochloride [oakwoodchemical.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. rsc.org [rsc.org]

- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biological Versatility of 6-(Trifluoromethyl)pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique properties conferred by this moiety, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among these scaffolds, the 6-(trifluoromethyl)pyridine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse biological landscape of 6-(trifluoromethyl)pyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 6-(trifluoromethyl)pyridine have shown significant promise as anticancer agents, primarily through the inhibition of critical kinases involved in tumor growth and proliferation.[1]

Mechanism of Action: Inhibition of the PI3K/mTOR Pathway

A key signaling cascade often dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in cell growth, survival, and proliferation. Several 6-(trifluoromethyl)pyridine derivatives have been identified as potent inhibitors of this pathway. For instance, PQR309 (bimiralisib) is a brain-penetrant, pan-class I PI3K/mTOR inhibitor that features a 4-(trifluoromethyl)pyridin-2-amine moiety. The introduction of the C4-trifluoromethyl group in this class of compounds significantly increased cellular potency and enzymatic targeting.[2]

Signaling Pathway: PI3K/Akt/mTOR

Caption: PI3K/mTOR signaling pathway and points of inhibition by trifluoromethylpyridine derivatives.

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of these compounds are typically quantified using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | MCF-7 | Low µM range | [3] |

| Thiazolo[4,5-d]pyrimidines | A375, C32, DU145, MCF-7 | Varies (e.g., 3b shows high toxicity) | [4] |

| Pyridine derivatives | A375, Hela, MCF-7 | Varies (e.g., derivative 6 shows potent activity) | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Workflow Diagram: MTT Assay

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and incubate overnight to allow for cell attachment.[7]

-

Compound Addition: Treat the cells with a serial dilution of the 6-(trifluoromethyl)pyridine derivative and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value, which is the concentration that inhibits cell viability by 50%.[2]

Anti-inflammatory and Immunomodulatory Activity

The role of 6-(trifluoromethyl)pyridine derivatives in modulating the immune system is a rapidly growing area of research, with a particular focus on their activity as inverse agonists of the Retinoic acid-related orphan receptor gamma t (RORγt).

Mechanism of Action: RORγt Inverse Agonism

RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical drivers of inflammation in numerous autoimmune diseases.[9] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17).[10] Several novel 6-(trifluoromethyl)pyridine derivatives have been designed and synthesized as potent RORγt inverse agonists. The trifluoromethyl group has been shown to make an important contribution to the binding of these derivatives to the receptor.[9]

Signaling Pathway: RORγt in Th17 Differentiation

Caption: RORγt signaling in Th17 cell differentiation and its inhibition.

Quantitative Analysis of RORγt Inverse Agonism

The potency of RORγt inverse agonists is often determined using luciferase reporter assays.

| Compound | Assay | IC50 (nM) | Reference |

| W14 | Luciferase Reporter Assay | 7.5 | [9][11] |

Experimental Protocol: Luciferase Reporter Gene Assay

This assay is used to study the transcriptional activity of nuclear receptors like RORγt.[12]

Workflow Diagram: Luciferase Reporter Assay

Caption: Workflow for a luciferase reporter gene assay to screen for RORγt inverse agonists.

Step-by-Step Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.[12][13]

-

Compound Treatment: After an initial incubation period to allow for protein expression, treat the cells with the 6-(trifluoromethyl)pyridine derivatives.

-

Cell Lysis: Following treatment, lyse the cells to release the expressed luciferase enzyme.

-

Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: A decrease in luminescence in the presence of the compound indicates inverse agonistic activity. The IC50 value is calculated from the dose-response curve.[14]

Antimicrobial and Antiviral Activities

The 6-(trifluoromethyl)pyridine scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.

Antibacterial and Antifungal Activity

Derivatives incorporating the 6-(trifluoromethyl)pyridine moiety have demonstrated activity against a range of bacteria and fungi. While the precise mechanisms are still under investigation, potential modes of action for antibacterial agents include the disruption of cell wall biosynthesis, protein synthesis, membrane function, or nucleic acid synthesis.[10] For antifungal activity, disruption of the cell membrane is a possible mechanism.[15]

| Compound Class | Pathogen | Activity | Reference |

| Pyrimidine derivatives | Phomopsis sp. | IC50 of 10.5 µg/ml for compound 5o | [16] |

| Pyrimidine derivatives | B. cinerea, S. sclerotiorum | High inhibition rates | [17] |

Antiviral Activity

6-(Trifluoromethyl)pyridine derivatives have shown notable activity against plant viruses, such as the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[18] Some of these compounds have demonstrated higher efficacy than the commercial agent ningnanmycin. The proposed mechanism for some of these derivatives involves the induction of systemic acquired resistance in the host plant.[18] The antiviral mechanisms for pyridine derivatives against human viruses can be diverse, including inhibition of reverse transcriptase, polymerase, or viral replication cycles.[19]

| Compound | Virus | Assay | EC50 (µg/mL) | Reference |

| A16 | TMV | Protective | 18.4 | [18] |

| A17 | TMV | Curative | 86.1 | [18] |

| A16 | CMV | Protective | 347.8 | [18] |

| S11 | CMV | Curative | 73.9 | [20] |

| S8 | CMV | Protective | 95.0 | [20] |

Insecticidal Properties

A significant number of commercial pesticides contain a trifluoromethyl pyridine structure, highlighting the importance of this scaffold in agrochemical research.[21]

Mechanism of Action

The modes of action for insecticidal 6-(trifluoromethyl)pyridine derivatives are varied. For example, Flonicamid, which contains a 4-(trifluoromethyl)pyridine moiety, is a chordotonal organ modulator.[21] The specific mechanisms for many other derivatives are still being elucidated.

Quantitative Analysis of Insecticidal Activity

The efficacy of these compounds is often evaluated by determining the lethal concentration (LC50) required to kill 50% of the target pest population.

| Compound Class | Pest | LC50 | Reference |

| Pyridine derivatives | Aphis craccivora | 0.029 and 0.040 ppm | [22] |

| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphis gossypii | Promising results for compounds 4, 9b, and 9c | [23] |

Neurological Applications

While the exploration of 6-(trifluoromethyl)pyridine derivatives in neurological disorders is an emerging field, the broader class of pyridine-containing compounds has shown potential in targeting conditions like Alzheimer's disease.[18][24] Their mechanisms of action in this context include the inhibition of acetylcholinesterase, modulation of amyloid-β aggregation, and BACE-1 inhibition.[25] Additionally, pyridine derivatives have been investigated as allosteric modulators of GABAA receptors, which are important targets for anxiolytic and sedative drugs.[20] Further research is warranted to specifically investigate the potential of the 6-(trifluoromethyl)pyridine scaffold in neurological drug discovery.

Structure-Activity Relationships (SAR)

The biological activity of 6-(trifluoromethyl)pyridine derivatives is highly dependent on the nature and position of other substituents on the pyridine ring.

-

Anticancer Activity: The presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it.[22]

-

Anti-inflammatory Activity: For RORγt inverse agonists, the interaction of the -CF3 group with specific amino acid residues in the ligand-binding pocket is crucial for potent inhibitory activity.[9]

-

Antimicrobial Activity: In some series of pyrazole carboxamides, the presence of a phenyl group at the 1-position of the pyrazole ring was found to be important for antifungal activity.[15]

Conclusion and Future Perspectives

The 6-(trifluoromethyl)pyridine scaffold is a remarkably versatile platform for the design and discovery of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and insecticidal properties. The trifluoromethyl group plays a pivotal role in enhancing the pharmacological profiles of these compounds.

Future research should focus on elucidating the precise molecular mechanisms of action for many of these derivatives, particularly in the areas of antimicrobial and antiviral activity. A more systematic exploration of the structure-activity relationships for each biological activity will be crucial for the rational design of next-generation compounds with improved potency and selectivity. Furthermore, the potential of 6-(trifluoromethyl)pyridine derivatives in treating neurological disorders remains a largely untapped area that warrants further investigation. The continued exploration of this privileged scaffold holds great promise for the development of novel and effective therapies for a wide range of human and agricultural diseases.

References

-

Horton, T. MTT Cell Assay Protocol. [Link]

-

Bio-protocol. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Oh, T. G., et al. (2014). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC. [Link]

-

Oh, T. G., et al. (2014). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]

-

Wang, Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science Publishers. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Guo, W., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. [Link]

-

Wang, Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science Publishers. [Link]

-

Ubigene. Luciferase Assay: Principles, Purpose, and Process. [Link]

-

Pérez-Vásquez, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

-

Yu, F., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]

-

Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

-

Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. [Link]

-

Wang, Y., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science. [Link]

-

Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Hou, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. [Link]

-

Uneyama, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

OpenStax. 10.2 Mechanisms of Antibacterial Drugs. Allied Health Microbiology. [Link]

-

Gholampour, F., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link]

-

El-Naggar, M., et al. (2022). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. ResearchGate. [Link]

-

Panda, S. S., et al. (2019). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

-

Veer, B., & Singh, R. (2022). Pyridine derivatives as anti-Alzheimer agents. SciSpace. [Link]

-

Bakhite, E. A., et al. (2018). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [Link]

-

Gunišová, S., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

Sources

- 1. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. RORγt phosphorylation protects against T cell-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Principle [scispace.com]

- 14. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. youtube.com [youtube.com]

- 18. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel RORγt inverse agonists limit IL-17-mediated liver inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 6-(Trifluoromethyl)pyridine-3-carboxamidine: Methodologies and Interpretation

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are of paramount importance. The incorporation of a trifluoromethyl (-CF₃) group into a pyridine scaffold, for instance, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making such derivatives highly valuable building blocks.[1][2] 6-(Trifluoromethyl)pyridine-3-carboxamidine is a key intermediate, combining the influential -CF₃ group with a basic carboxamidine moiety, a functional group known for its role in molecular recognition and biological activity.

This technical guide provides an in-depth exploration of the spectroscopic analysis of this compound. As senior application scientists, we recognize that robust and unambiguous structural elucidation is the bedrock of chemical research. This document moves beyond mere data presentation, focusing on the causality behind spectroscopic observations and providing field-proven protocols. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a holistic analytical portrait of this important molecule.

Molecular Structure and Spectroscopic Implications

The spectroscopic signature of any molecule is a direct reflection of its electronic and structural properties. Before delving into individual techniques, it is crucial to analyze the key features of this compound.

-

Pyridine Ring: An electron-deficient aromatic system where the nitrogen atom inductively withdraws electron density, particularly from the α-positions (C2, C6).[3]

-

Trifluoromethyl (-CF₃) Group: A potent electron-withdrawing group, both by induction and resonance, which will significantly deshield adjacent nuclei. Its presence on C6 will strongly influence the chemical shift of the H5 proton.

-

Carboxamidine Group: This group (-C(=NH)NH₂) at the C3 position also exhibits electron-withdrawing properties and contains labile protons (NH₂) that are key identifiers in ¹H NMR and IR spectroscopy.

These features create a distinct electronic environment that can be precisely mapped by the spectroscopic techniques detailed below.

Caption: Plausible fragmentation pathways in Electron Ionization MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙).

-

Analyze the major fragment ions and their relative abundances.

-

Propose fragmentation pathways consistent with the observed ions and the known stability of chemical structures. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments, providing definitive confirmation of the molecular formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. For aromatic compounds like this one, characteristic π → π* transitions are expected.

Predicted UV-Vis Absorption

Pyridine itself shows absorption maxima around 250-260 nm. [4][5]The presence of conjugating substituents is expected to cause a bathochromic (red) shift to longer wavelengths. For this compound, absorption maxima are anticipated in the 260-280 nm range.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

-

Data Acquisition:

-

Record the baseline with the solvent-filled cuvette in both beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Analytical Workflow

No single technique provides all the necessary information. A robust characterization relies on the synergistic use of multiple spectroscopic methods.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that yields a wealth of structural information. ¹H and ¹³C NMR spectroscopy define the core carbon-hydrogen framework and the electronic environment of the pyridine ring. ¹⁹F NMR provides a clear signal for the trifluoromethyl group. FT-IR spectroscopy confirms the presence of key functional groups, particularly the carboxamidine and C-F bonds. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation, while UV-Vis spectroscopy characterizes its conjugated π-system. Together, these techniques provide the unambiguous, self-validating data required by researchers, scientists, and drug development professionals to confirm the identity and purity of this critical chemical intermediate.

References

- BenchChem. (2025). Application Note: FT-IR and FT-Raman Analysis of Trifluoromethylpyridines. Benchchem.com.

- BenchChem. (2025). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides. Benchchem.com.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. AIP Publishing.

- Kruse, F., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9181-9190. RSC Publishing.

- Unknown Authors. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Source not specified.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Sielc.com.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum. Chemicalbook.com.

- Unknown Authors. (2022). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.

- ron. (2014). Proton NMR signals and rings. Chemistry Stack Exchange.

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

- Vankoningsveld, H., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(32), 20855-20863. RSC Publishing.

- Kallury, R. K. M. R., & Stenhagen, E. (1978). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 43(14), 2847–2850.

- Unknown Author. (n.d.). UV-spectrum of pyridine.

- Unknown Authors. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Source not specified.

- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. Canadian Science Publishing.

- Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Unknown Author. (n.d.).

- UMass Amherst, Department of Chemistry. (n.d.). IR Group Frequencies.

- Tsukamoto, Y., & Nakamura, S. (2023).

- Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 260-272. PubMed Central.

Sources

The Ascendant Scaffold: A Technical Guide to 6-(Trifluoromethyl)pyridine-3-carboxamidine and Its Derivatives in Drug Discovery

Foreword: The Trifluoromethylpyridyl Moiety - A Cornerstone of Modern Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active molecules has become a paramount strategy in contemporary drug discovery. Among the myriad of fluorine-containing motifs, the trifluoromethylpyridine scaffold has emerged as a particularly influential building block. The trifluoromethyl group, with its potent electron-withdrawing nature and high lipophilicity, can profoundly modulate the physicochemical and pharmacokinetic properties of a parent molecule. These modulations often translate into enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. This guide delves into the synthesis, known derivatives, and therapeutic potential of a key exemplar of this class: 6-(Trifluoromethyl)pyridine-3-carboxamidine and its analogous carboxamides. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.

I. Synthetic Strategies: Crafting the 6-(Trifluoromethyl)pyridine Core

The efficient and scalable synthesis of the 6-(trifluoromethyl)pyridine core is a critical prerequisite for the exploration of its derivative space. Several synthetic routes have been established, primarily revolving around the formation of the trifluoromethylpyridine ring and the subsequent elaboration of the C3 substituent.

From Picoline Precursors: The Halogen Exchange Approach

A foundational method for the synthesis of trifluoromethylpyridines involves the chlorination and subsequent fluorination of picoline (methylpyridine) precursors. This approach, while established, often requires harsh reaction conditions.

Building Block Strategies: Convergent Synthesis

A more versatile and widely adopted approach involves the use of trifluoromethyl-containing building blocks to construct the pyridine ring. This allows for greater flexibility in the introduction of substituents.

Elaboration of the C3-Position: Amide Bond Formation

With the 6-(trifluoromethyl)nicotinic acid core in hand, the synthesis of carboxamide and carboxamidine derivatives is typically achieved through standard amide bond formation protocols. The choice of coupling reagent is critical to ensure high yields and purity, especially when dealing with less nucleophilic amines.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a reliable method for the synthesis of a wide range of amides from 6-(trifluoromethyl)nicotinic acid.

Materials:

-

6-(Trifluoromethyl)nicotinic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

In a clean, dry flask, dissolve the 6-(trifluoromethyl)nicotinic acid, amine, and HATU in anhydrous DMF.

-

Add DIPEA to the mixture at room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Chloride Formation and Amination

This two-step protocol is a classic and often high-yielding method for amide synthesis.

Materials:

-

6-(Trifluoromethyl)nicotinic acid (1.0 eq)

-

Thionyl chloride or Oxalyl chloride (1.2-1.5 eq)

-

Anhydrous DCM (Dichloromethane) or Toluene

-

Amine (1.1 eq)

-

Triethylamine or Pyridine (2.0 eq)

Procedure:

-

Acyl Chloride Formation:

-

Suspend or dissolve 6-(trifluoromethyl)nicotinic acid in an anhydrous solvent such as DCM or toluene.

-

Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous solvent like DCM.

-

Cool the solution to 0 °C and add the desired amine, followed by a tertiary amine base such as triethylamine or pyridine.

-

Stir the reaction at room temperature for 1-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Diagram 1: General Synthetic Workflow for 6-(Trifluoromethyl)nicotinamides

A generalized workflow for the synthesis of 6-(trifluoromethyl)nicotinamides.

II. Known Derivatives and Their Biological Activities

While specific data on a wide range of this compound derivatives is nascent in the public domain, the broader class of 6-(trifluoromethyl)nicotinamides has been extensively investigated, revealing a diverse array of biological activities. The insights gained from these analogs provide a strong rationale for the exploration of the carboxamidine series.

Anticancer Activity

The 6-(trifluoromethyl)nicotinamide scaffold has been identified as a promising framework for the development of novel anticancer agents.[1] Derivatives have shown inhibitory activity against various cancer cell lines, with some exhibiting potent effects against breast cancer.[1]

Table 1: Anticancer Activity of Selected Nicotinamide Derivatives

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |

| 5c | 2-(piperidin-1-yl)-4,6-diphenylnicotinamide | Multiple | Moderate Activity | [1] |

| 7a | 2-amino-N,4,6-triphenylnicotinamide | Multiple | Moderate Activity | [1] |

| 10l | 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | SW620, NCI-H1975 | 0.61, 1.06 | [2] |

Kinase Inhibition

A significant area of interest for this scaffold is in the development of kinase inhibitors.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Nicotinamide derivatives have been shown to inhibit several kinases, including Aurora kinases and RET kinase.[2][5]

Diagram 2: Kinase Inhibition by Small Molecule Inhibitors

Small molecule inhibitors can block kinase activity by binding to the ATP-binding site.

Antifungal and Antibacterial Activity

Derivatives of pyridine carboxamides have also demonstrated promising activity against various fungal and bacterial pathogens. This suggests potential applications in the development of novel anti-infective agents.

Structure-Activity Relationship (SAR) Insights

Emerging SAR studies on nicotinamide derivatives have provided valuable insights for the rational design of more potent and selective compounds. For instance, in a series of Aurora kinase inhibitors, specific substitutions on the aniline ring of the nicotinamide core were found to be crucial for potent activity.[2] Similarly, for NCX inhibitors, the hydrophobicity and shape of substituents at the 3-position of the phenyl ring were key determinants of inhibitory activity.[6]

III. Future Directions and Therapeutic Potential

The this compound scaffold and its derivatives represent a fertile ground for drug discovery. The foundational knowledge of their synthesis and the promising biological activities of related nicotinamides provide a strong impetus for further investigation.

Key areas for future exploration include:

-

Systematic Derivatization: A comprehensive library of this compound derivatives with diverse substitutions should be synthesized to fully explore the chemical space and establish robust SAR.

-

Target Identification and Mechanism of Action Studies: For derivatives exhibiting potent biological activity, elucidation of their molecular targets and mechanism of action is crucial for further development.

-

Pharmacokinetic Profiling: Promising lead compounds should be subjected to comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties.

The unique combination of the trifluoromethyl group's electronic and steric properties with the hydrogen bonding capabilities of the carboxamidine or carboxamide moiety makes this scaffold a compelling starting point for the development of next-generation therapeutics targeting a wide range of diseases.

IV. References

-

Kuramochi, T., et al. (2005). Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study. Bioorganic & Medicinal Chemistry, 13(3), 717-724. [Link]

-

Al-Suwaidan, I. A., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Bioorganic & Medicinal Chemistry, 14(13), 4463-4473. [Link]

-

Remsberg, J. R., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(17), 115021. [Link]

-

Neel, O. F., et al. (2019). Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. Bioorganic Chemistry, 90, 103052. [Link]

-

Wu, H., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncotarget, 7(29), 45837-45848. [Link]

-

MDPI. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

-

National Center for Biotechnology Information. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]

-

National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]

-

National Center for Biotechnology Information. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. [Link]

-

National Center for Biotechnology Information. (2011). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. [Link]

-

National Center for Biotechnology Information. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]

-

National Center for Biotechnology Information. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

-

National Center for Biotechnology Information. (2018). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. [Link]

-

PubMed. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. [Link]

-

PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]

-

ResearchGate. (2020). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. [Link]

-

ResearchGate. (2022). Design, synthesis and biological evaluation of novel 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives as a potential DprE1 inhibitors. [Link]

-

Royal Society of Chemistry. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. [Link]

-

Royal Society of Chemistry. (2024). Green Chemistry. [Link]

-

Springer Nature. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]

Sources

- 1. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-(Trifluoromethyl)pyridine-3-carboxamidine: A Mechanistic and Methodological Investigation

An In-depth Technical Guide for Researchers

Introduction

6-(Trifluoromethyl)pyridine-3-carboxamidine is a small molecule of significant interest in medicinal chemistry, distinguished by two key structural features: a trifluoromethyl-substituted pyridine core and a carboxamidine functional group. The trifluoromethyl group is a well-established bioisostere in drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] Concurrently, the carboxamidine moiety, a strong base that is protonated at physiological pH, can act as a bioisostere of the guanidinium group of arginine, enabling it to form critical hydrogen bond and electrostatic interactions with biological targets.[1] This guide synthesizes current knowledge on related chemical scaffolds to propose a rational, multi-pronged strategy for identifying and validating the therapeutic targets of this compound, providing researchers with both the theoretical basis and practical methodologies for its investigation.

Part 1: The Carboxamidine Moiety - A Mimic of Arginine

The defining feature of this compound is the carboxamidine group. Its structural and electronic similarity to the side chain of L-arginine makes enzymes that utilize arginine as a substrate a primary and logical class of potential targets.

Primary Target Class: Nitric Oxide Synthases (NOS)

Expertise & Experience: The generation of nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune response, is catalyzed by a family of three enzymes: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). All three isoforms utilize L-arginine as a substrate. Compounds containing the amidine function have been widely reported as inhibitors of NOS.[4] Specifically, pyrazole-1-carboxamidines have demonstrated potent, competitive inhibition of all three NOS isoforms, with IC50 values in the low micromolar range.[4][5] This provides a strong, evidence-based rationale for prioritizing NOS as a potential target.

Trustworthiness (Self-Validating Protocol): The following experimental protocol is designed to directly test the hypothesis of NOS inhibition and determine the isoform selectivity of the compound.

Experimental Protocol 1: In Vitro NOS Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of this compound against nNOS, eNOS, and iNOS.

Methodology: This protocol measures the conversion of L-[¹⁴C]-arginine to L-[¹⁴C]-citrulline.

-

Enzyme Preparation: Use purified recombinant human nNOS, eNOS, and iNOS enzymes.

-

Reaction Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.4), 1 mM DTT, and essential cofactors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (BH4). For nNOS and eNOS, also include 2 mM CaCl₂ and 10 µg/mL calmodulin.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the reaction buffer.

-

Assay Procedure: a. In a 96-well plate, add 20 µL of the compound dilution to each well. b. Add 20 µL of the respective NOS enzyme preparation. c. Pre-incubate for 10 minutes at 37°C. d. Initiate the reaction by adding 10 µL of a substrate mix containing L-arginine and L-[¹⁴C]-arginine (final concentration ~10 µM). e. Incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 400 µL of stop buffer (100 mM HEPES, pH 5.5, 10 mM EDTA).

-

Separation: Apply the reaction mixture to a cation-exchange resin (e.g., Dowex 50W-X8). The unreacted L-[¹⁴C]-arginine binds to the resin, while the product, L-[¹⁴C]-citrulline, flows through.

-

Quantification: Measure the radioactivity of the flow-through using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

| Target Isoform | Predicted IC50 Range (µM) | Therapeutic Relevance |

| nNOS | 0.1 - 10 | Neurodegenerative disorders, stroke |

| eNOS | >10 | Cardiovascular side effects (hypertension) |

| iNOS | 0.1 - 5 | Chronic inflammation, septic shock |

This table presents hypothetical data to guide experimental interpretation. Selective inhibition of nNOS or iNOS over eNOS is often a desirable therapeutic profile.

Part 2: The Pyridine Carboxamide Scaffold - A Versatile Targeting Framework

While the carboxamidine group may drive initial binding to certain enzyme classes, the substituted pyridine core is critical for defining selectivity, potency, and drug-like properties. The literature reveals that pyridine carboxamide derivatives have been successfully developed as inhibitors for a diverse range of targets.

Potential Target Class: Protein Tyrosine Phosphatases (SHP2)

Expertise & Experience: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. Recent studies have reported the discovery of potent, allosteric SHP2 inhibitors based on a substituted pyridine carboxamide scaffold.[6][7] These compounds have demonstrated robust anti-tumor efficacy in preclinical models, making SHP2 a highly attractive therapeutic target in oncology.[6][7]

Authoritative Grounding: SHP2 inhibition represents a promising strategy for cancer therapy by blocking proliferation pathways and modulating immune checkpoint signaling.[6][7]

Mandatory Visualization:

Caption: SHP2's role in the RAS/MAPK signaling pathway.

Experimental Protocol 2: SHP2 Phosphatase Inhibition Assay

Objective: To determine if this compound inhibits SHP2 enzymatic activity.